REACTION_SMILES
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[Cl:19][CH2:20][Cl:21].[IH:1].[N:2](=[N+:3]=[N-:4])[c:5]1[cH:6][cH:7][n:8][c:9]([C:15]([F:16])([F:17])[F:18])[c:10]1[C:11](=[O:12])[O:13][CH3:14]>>[NH2:2][c:5]1[cH:6][cH:7][n:8][c:9]([C:15]([F:16])([F:17])[F:18])[c:10]1[C:11](=[O:12])[O:13][CH3:14]
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Name
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Type
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product
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Smiles
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COC(=O)c1c(N)ccnc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |